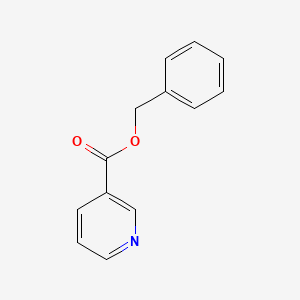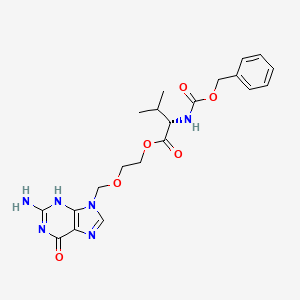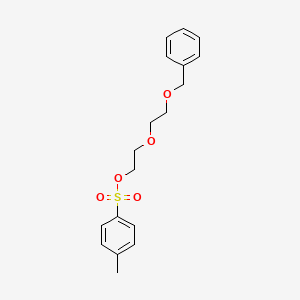
PMCDG dipivoxil
Descripción general
Descripción
Besifovir dipivoxil es un inhibidor de la polimerasa del virus de la hepatitis B (VHB) de molécula pequeña, disponible por vía oral. Es un nuevo agente antiviral diseñado para inhibir la proliferación viral al interrumpir la maquinaria de replicación del virus . Besifovir dipivoxil es particularmente significativo en el tratamiento de la hepatitis B crónica, ofreciendo una alternativa prometedora a las terapias existentes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de besifovir dipivoxil implica múltiples pasos, comenzando con la preparación de sus compuestos precursores. Los pasos clave incluyen la formación del análogo de nucleótido y su posterior esterificación para producir la forma dipivoxil. Las condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar el proceso de esterificación .
Métodos de producción industrial
La producción industrial de besifovir dipivoxil sigue una ruta sintética similar pero a mayor escala. El proceso está optimizado para la eficiencia y el rendimiento, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación para garantizar la alta pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Besifovir dipivoxil experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo facilitada por agentes oxidantes.
Reducción: Lo opuesto a la oxidación, esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo usando nucleófilos o electrófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como el hidróxido de sodio. Las condiciones de reacción varían según la reacción específica, pero generalmente implican temperaturas y niveles de pH controlados .
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios intermediarios que se procesan posteriormente para producir el compuesto final de besifovir dipivoxil .
Aplicaciones Científicas De Investigación
Besifovir dipivoxil tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar análogos de nucleótidos y sus propiedades químicas.
Biología: Se investiga por sus efectos sobre la replicación viral y su potencial como agente terapéutico para otras infecciones virales.
Industria: Se emplea en la industria farmacéutica para el desarrollo de nuevos fármacos y terapias antivirales.
Mecanismo De Acción
Besifovir dipivoxil ejerce sus efectos inhibiendo la polimerasa del VHB, una enzima responsable de la producción de ARN nuevo a partir de la hebra existente de ARN. Al interrumpir este proceso, besifovir dipivoxil inhibe eficazmente la proliferación viral. Los objetivos moleculares incluyen la ADN polimerasa del VHB, y las vías involucradas están principalmente relacionadas con la replicación viral .
Comparación Con Compuestos Similares
Besifovir dipivoxil es similar a otros análogos de nucleótidos como adefovir y tenofovir. Tiene propiedades únicas que lo convierten en una alternativa prometedora:
Compuestos similares
- Adefovir
- Tenofovir
- Entecavir
- Lamivudina
Besifovir dipivoxil destaca por su combinación única de eficacia y seguridad, lo que lo convierte en una adición valiosa al arsenal de agentes antivirales .
Propiedades
IUPAC Name |
[[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N5O8P/c1-20(2,3)17(28)31-12-34-36(30,35-13-32-18(29)21(4,5)6)14-33-22(7-8-22)10-27-11-25-15-9-24-19(23)26-16(15)27/h9,11H,7-8,10,12-14H2,1-6H3,(H2,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKJXDOWBVVABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(COC1(CC1)CN2C=NC3=CN=C(N=C32)N)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196062 | |
| Record name | LB 80380 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Besifovir dipivoxil is an inhibitor of the HBV polymerase. It is believed to inhibit viral proliferation by interrupting the replicating machinery of the virus. | |
| Record name | Besifovir dipivoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05020 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
441785-26-8 | |
| Record name | LB80380 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441785268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Besifovir dipivoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05020 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LB 80380 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BESIFOVIR DIPIVOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9I9P4J8IU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















